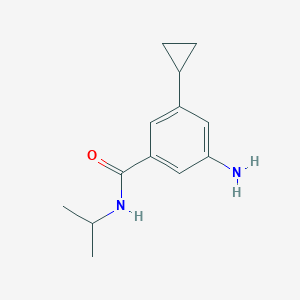
4,5-Dichloro-2-(2-methoxyphenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-2-(2-méthoxyphényl)pyrimidine est un composé aromatique hétérocyclique appartenant à la famille des pyrimidines. Les pyrimidines sont connues pour leurs activités biologiques diverses et sont largement utilisées en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4,5-Dichloro-2-(2-méthoxyphényl)pyrimidine peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction de la 2-méthoxyaniline avec la 4,5-dichloropyrimidine dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que le diméthylformamide et une base comme le carbonate de potassium. Le mélange est chauffé à une température spécifique pour faciliter la réaction, ce qui conduit à la formation du composé souhaité.
Méthodes de production industrielle
Dans un contexte industriel, la production de 4,5-Dichloro-2-(2-méthoxyphényl)pyrimidine peut impliquer des réacteurs à grande échelle et des conditions de réaction optimisées pour assurer un rendement élevé et une pureté élevée. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la scalabilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
4,5-Dichloro-2-(2-méthoxyphényl)pyrimidine subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de chlore dans le composé peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, conduisant à la formation de différents dérivés.
Réactions de couplage : Il peut participer à des réactions de couplage, telles que le couplage de Suzuki-Miyaura, pour former des liaisons carbone-carbone avec d'autres composés aromatiques.
Réactifs et conditions courants
Substitution nucléophile : Des réactifs comme le méthylate de sodium ou le tert-butylate de potassium peuvent être utilisés sous reflux.
Oxydation : Des oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réactions de couplage : Des catalyseurs au palladium et des acides boroniques sont couramment utilisés dans les réactions de couplage de Suzuki-Miyaura.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut produire diverses pyrimidines substituées, tandis que les réactions de couplage peuvent produire des composés biaryles.
4. Applications de la recherche scientifique
4,5-Dichloro-2-(2-méthoxyphényl)pyrimidine possède plusieurs applications de recherche scientifique :
Chimie médicinale : Il est utilisé comme élément constitutif dans la synthèse de composés pharmaceutiques présentant des activités anti-inflammatoires, antivirales et anticancéreuses potentielles.
Agrochimie : Le composé est étudié pour son utilisation potentielle dans le développement d'herbicides et de pesticides.
Science des matériaux : Il peut être utilisé dans la synthèse de semi-conducteurs organiques et d'autres matériaux avancés.
5. Mécanisme d'action
Le mécanisme d'action de 4,5-Dichloro-2-(2-méthoxyphényl)pyrimidine implique son interaction avec des cibles moléculaires spécifiques. En chimie médicinale, il peut inhiber certaines enzymes ou certains récepteurs, conduisant à ses effets thérapeutiques. Les voies et les cibles exactes dépendent de l'application spécifique et des dérivés formés à partir du composé.
Applications De Recherche Scientifique
4,5-Dichloro-2-(2-methoxyphenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer activities.
Agrochemicals: The compound is explored for its potential use in the development of herbicides and pesticides.
Material Science: It can be used in the synthesis of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-2-(2-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparaison Avec Des Composés Similaires
Composés similaires
4,6-Dichloro-5-(4-méthoxyphényl)-2-méthylthieno[2,3-d]pyrimidine : Ce composé présente une structure similaire, mais comprend un cycle thiéno, ce qui peut conférer des propriétés chimiques et biologiques différentes.
2,4-Dichloro-5-(4-méthoxyphényl)pyrimidine : Ce composé est étroitement lié, mais diffère par la position des atomes de chlore.
Unicité
4,5-Dichloro-2-(2-méthoxyphényl)pyrimidine est unique en raison de son motif de substitution spécifique, qui peut influencer sa réactivité et son interaction avec les cibles biologiques. Son groupe méthoxy en position 2 et ses atomes de chlore en positions 4 et 5 confèrent des propriétés chimiques distinctes qui peuvent être exploitées dans diverses applications.
Propriétés
Formule moléculaire |
C11H8Cl2N2O |
|---|---|
Poids moléculaire |
255.10 g/mol |
Nom IUPAC |
4,5-dichloro-2-(2-methoxyphenyl)pyrimidine |
InChI |
InChI=1S/C11H8Cl2N2O/c1-16-9-5-3-2-4-7(9)11-14-6-8(12)10(13)15-11/h2-6H,1H3 |
Clé InChI |
DOGVLVBBVDQSIB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=NC=C(C(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



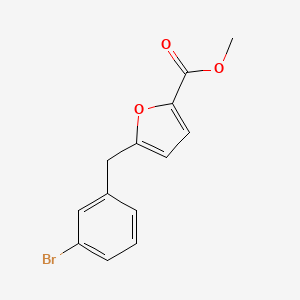

![1-[3-(3-Bromophenyl)propyl]piperazine](/img/structure/B12074141.png)
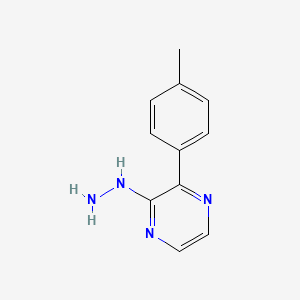
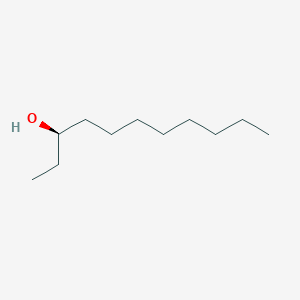
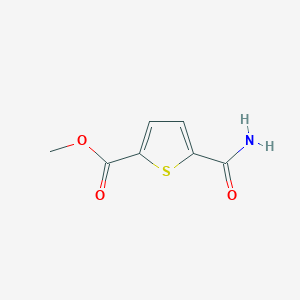



![[[5-(3,5-Dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12074169.png)


